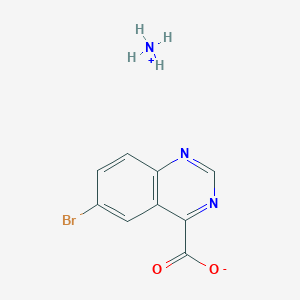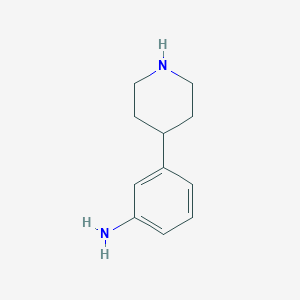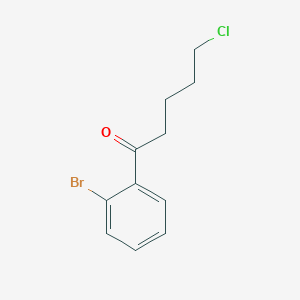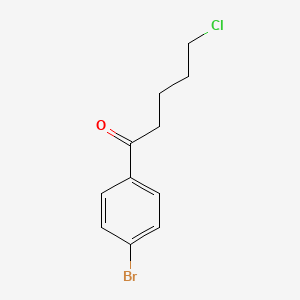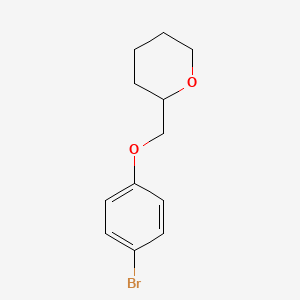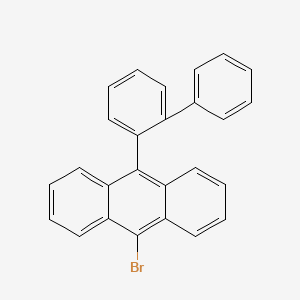
9-(2-Biphenylyl)-10-bromoanthracene
Overview
Description
9-(2-Biphenylyl)-10-bromoanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of an anthracene core substituted with a bromine atom at the 10th position and a biphenyl group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Biphenylyl)-10-bromoanthracene typically involves the following steps:
Bromination of Anthracene: Anthracene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide to introduce a bromine atom at the 10th position.
Suzuki Coupling Reaction: The brominated anthracene is then subjected to a Suzuki coupling reaction with 2-biphenylboronic acid. This reaction is catalyzed by palladium complexes such as Pd(PPh3)4 in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(2-Biphenylyl)-10-bromoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of 9-(2-Biphenylyl)-10-substituted anthracenes.
Oxidation: Formation of anthraquinones or other oxygenated derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives of this compound.
Scientific Research Applications
9-(2-Biphenylyl)-10-bromoanthracene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Photochemistry: Studied for its photophysical properties and potential use in photochemical reactions.
Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 9-(2-Biphenylyl)-10-bromoanthracene in its various applications involves its ability to participate in electronic transitions and interactions with other molecules. The biphenyl and anthracene moieties contribute to its conjugated system, allowing it to absorb and emit light efficiently. In organic electronics, it acts as a charge carrier, while in photochemistry, it can undergo photoinduced electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
9-(2-Biphenylyl)anthracene: Lacks the bromine atom, which affects its reactivity and electronic properties.
10-Bromoanthracene: Lacks the biphenyl group, resulting in different photophysical and chemical properties.
9-Phenylanthracene: Similar structure but with a phenyl group instead of a biphenyl group, leading to different steric and electronic effects.
Uniqueness
9-(2-Biphenylyl)-10-bromoanthracene is unique due to the presence of both the biphenyl group and the bromine atom, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in materials science and organic electronics.
Properties
IUPAC Name |
9-bromo-10-(2-phenylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANUBXRTTQXXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

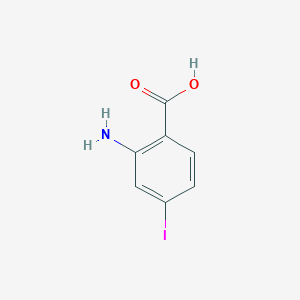
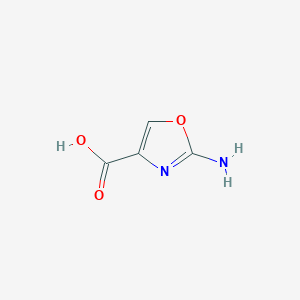
![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)
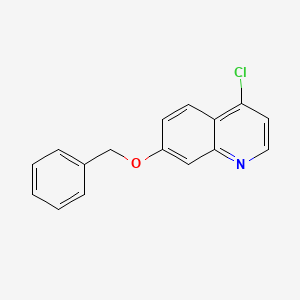
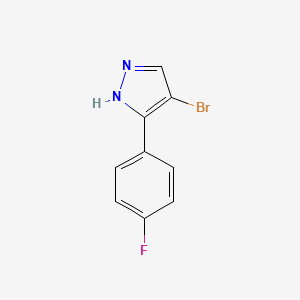
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
